Aminohippurate sodium

Catalog No.
S518514
CAS No.
94-16-6
M.F
C9H10N2NaO3
M. Wt
217.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminohippurate sodium

CAS Number

94-16-6

Product Name

Aminohippurate sodium

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate

Molecular Formula

C9H10N2NaO3

Molecular Weight

217.18 g/mol

InChI

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);

InChI Key

QSNFMORCYWCZGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Solubility

Slightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL
PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL

Synonyms

4 Aminohippuric Acid, 4-Aminohippuric Acid, Aminohippurate Sodium, Aminohippuric Acid, Nephrotest, p Aminohippurate, p Aminohippuric Acid, p-Aminohippurate, p-Aminohippuric Acid, para Aminohippuric Acid, Para-Aminohippurate, Sodium, para-Aminohippuric Acid, Sodium Para Aminohippurate, Sodium Para-Aminohippurate, Sodium, Aminohippurate

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na]

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Description

The exact mass of the compound Aminohippurate sodium is 216.0511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Hippurates - Aminohippuric Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Measurement of Effective Renal Plasma Flow (ERPF)

One primary application of aminohippurate sodium is measuring effective renal plasma flow (ERPF) []. ERPF represents the volume of blood plasma that perfuses the kidneys each minute. PAH is advantageous for this purpose due to its unique properties:

  • Freely Filtered: PAH is freely filtered by the glomeruli, similar to other small molecules like creatinine [].
  • Actively Secreted: In addition to filtration, PAH is actively secreted by the proximal tubules of the nephrons []. This combined action makes it a good indicator of overall kidney function.
  • Minimal Reabsorption: Negligible amounts of PAH are reabsorbed by the renal tubules, ensuring a more accurate picture of blood flow [].
  • Easy Measurement: PAH can be readily detected in urine samples, allowing for determination of its clearance rate, which reflects ERPF [].

Measurement of Tubular Secretion Capacity (TmPAH)

Another application of aminohippurate sodium lies in measuring the tubular secretion capacity, also known as transport maximum for PAH (TmPAH) []. TmPAH represents the maximum rate at which the proximal tubules can secrete PAH into the urine. Here's how it works:

  • Saturation Doses: High doses of PAH are administered to saturate the transport mechanisms in the proximal tubules [].
  • Decreased Clearance: Once saturated, the kidneys can no longer fully secrete PAH, leading to a decrease in its clearance rate [].
  • TmPAH Calculation: By measuring the plateau in PAH clearance at high doses, researchers can calculate TmPAH, which reflects the functional capacity of the tubular secretory system [].

Aminohippurate sodium is the sodium salt of para-aminohippuric acid, a compound utilized primarily in medical diagnostics to measure effective renal plasma flow. It is characterized by its water solubility and lipid insolubility, with a pKa of 3.83. The empirical formula for the anhydrous salt is C9H9N2NaO3C_9H_9N_2NaO_3, and it is typically administered as a sterile, non-preserved 20 percent aqueous solution for injection, with a pH range of 6.7 to 7.6 . This compound plays a crucial role in renal function assessments due to its high clearance rate from the bloodstream.

  • PAH's mechanism of action in kidney function assessment relies on its unique handling by the kidneys [].
  • It's freely filtered by the glomeruli, similar to other waste products in the blood.
  • However, unlike most waste products, PAH is also actively secreted by the proximal tubules of the nephrons in the kidneys [].
  • This high rate of secretion ensures almost complete removal of PAH from the bloodstream in a single pass through the kidneys [].
  • By measuring the clearance rate of PAH in the urine compared to its concentration in the blood, scientists can estimate ERPF, which reflects the volume of blood plasma flowing through the kidneys per minute [].
  • PAH is generally considered non-toxic at the recommended doses used for ERPF measurement [].
  • However, some potential side effects like nausea, vomiting, and rash have been reported [].
  • There's limited data on long-term effects or carcinogenicity.
  • As with any injectable medication, proper sterile technique is crucial to avoid infection.

Please note:

  • PAH clearance can be affected by certain medications, so informing healthcare providers about any current medications is essential before undergoing an ERPF test [].
  • Due to the availability of alternative methods for kidney function assessment, PAH clearance measurement might not be as widely used as in the past.
Primarily related to its function in renal physiology. It is filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys. The mechanism of action involves measuring the quantity of aminohippurate sodium secreted by tubular cells, which can be expressed mathematically as:

TmPAH=UPAH(GFR×PPAH×0.83)Tm_{PAH}=U_{PAH}-(GFR\times P_{PAH}\times 0.83)

where TmPAHTm_{PAH} represents the maximum tubular secretory rate, UPAHU_{PAH} is the urine concentration of aminohippurate sodium, GFRGFR is the glomerular filtration rate, and PPAHP_{PAH} is the plasma concentration .

The biological activity of aminohippurate sodium is primarily linked to its role in renal function tests. It is used to assess effective renal plasma flow, which reflects kidney health and function. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90 percent of aminohippurate sodium is cleared from the renal blood stream in a single circulation, making it an effective marker for renal diagnostics .

Aminohippurate sodium also interacts with organic anion transporters in the kidneys, which facilitate its secretion into urine .

Aminohippurate sodium can be synthesized through several chemical methods involving para-aminobenzoic acid and glycine or other amino acids. The general synthesis process includes:

  • Formation of Aminohippuric Acid: Reacting para-aminobenzoic acid with glycine under controlled conditions.
  • Neutralization: The resulting aminohippuric acid can then be neutralized with sodium hydroxide to form aminohippurate sodium.
  • Purification: The compound is purified through crystallization or other separation techniques to ensure high purity for clinical use.

Aminohippurate sodium has several significant applications:

  • Renal Function Testing: It is primarily used in clinical settings to measure effective renal plasma flow and assess kidney function.
  • Pharmacokinetics: It serves as a model compound for studying drug clearance mechanisms in pharmacology.
  • Research: Used in experimental studies to investigate renal physiology and pathology due to its clear metabolic pathways.

Aminohippurate sodium exhibits various drug interactions that can affect its efficacy and safety:

  • Inhibitors: Compounds like probenecid can depress tubular secretion, leading to lower effective renal plasma flow measurements .
  • Competing Drugs: Other agents such as sulfonamides and thiazolesulfone interfere with its measurement accuracy due to competitive binding at renal clearance sites .
  • Clinical Monitoring: Patients receiving aminohippurate sodium should be monitored for potential interactions with drugs affecting renal function.

Several compounds share similarities with aminohippurate sodium, particularly in their structure and function within renal diagnostics:

Compound NameChemical FormulaPrimary UseUnique Features
Para-Aminobenzoic AcidC7H9NO2Precursor for aminohippurate synthesisUsed mainly in organic synthesis
Hippuric AcidC9H9NO3Marker for renal functionNaturally occurring compound
InulinC12H22O11Measure glomerular filtration rateNot secreted by the tubules; purely filtered
CreatinineC4H7N3OAssess kidney functionByproduct of muscle metabolism

Aminohippurate sodium stands out due to its specific application in measuring effective renal plasma flow and its unique interaction with tubular secretion mechanisms .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline]
Solid

Color/Form

NEEDLES FROM HOT WATER
PRISMS FROM WATER
WHITE, CRYSTALLINE POWDER

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

217.05891147 g/mol

Monoisotopic Mass

217.05891147 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

199-200 °C
198-199 °C
198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SUO3KVS1O9

Drug Indication

Used to measure effective renal plasma flow (ERPF) and to determine the functional capacity of the tubular excretory mechanism.

Therapeutic Uses

Aminohippurate sodium (PAH) is used in plasma concentrations of 10-20 ug/ml to estimate effective renal plasma flow (ERPF) which is an index of renal function. In these low plasma concentrations, PAH is extracted almost completely from the plasma with each passage through functional renal tissue, and the value obtained for PAH clearance is accepted as being numerically equal to the ERPF. In plasma concentration of 400-600 ug/ml, PAH is used in conjunction with glomerular filtration rate (GFR) measurements to estimate the functional capacity of the renal tubular secretory mechanism. Since PAH is excreted both by tubular secretion and glomerular filtration, tubular transport capacity can be determined by comparing PAH excretion with values for GFR obtained by inulin clearance. Although this test may be the best quantitative measure of functioning nephron mass, its complexity prevents its widespread use. PAH clearance tests are more accurate but also more complex than phenolsulfonphthalein excretion tests for evaluation of renal blood flow. In most clinical situations, simpler (although less precise) methods of renal function evaluation are used.
MEDICATION: DIAGNOSTIC AID (RENAL FUNCTION DETERMINATION) /SRP: NOT COMMONLY USED IN RENAL FUNCTION TEST/

Pharmacology

Sodium salt of aminohippuric acid. Aminohippurate sodium is used as a non-toxic diagnostic tool to measure effective renal plasma flow. At low plasma concentration this agent is filtered by the glomeruli and almost completely cleared from the renal blood stream by active tubular secretion in a single transit through the kidney. Its clearance corresponds to the renal plasma blood flow. Aminohippurate sodium is also used to measure functional capacity of the renal tubular secretory mechanism. This is achieved by elevating the drug plasma concentration to levels sufficient to saturate the maximal secretion capacity of the tubular cells.

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

Aminohippurate is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of drug in the urine it is possible to determine functional capacity and effective renal plasma flow.
P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION.

Vapor Pressure

0.00000004 [mmHg]

Other CAS

94-16-6

Absorption Distribution and Excretion

EXCRETION OF P-AMINOHIPPURIC ACID DURING SWEATING IN MAN: SWEAT/PLASMA RATIO: 0.02; PKA= 3.8. /FROM TABLE/
1.4% OF DOSE OF P-AMINOHIPPURIC ACID IS EXCRETED IN BILE OF RAT AFTER 3 HR. /FROM TABLE/
BILIARY EXCRETION OF 4-AMINOHIPPURIC ACID IN DIFFERENT SPECIES: % OF DOSE EXCRETED IN 3 HR: RAT 3.3; GUINEA PIG 6.7; RABBIT 3.0; DOG 3.4; CAT 0.7; HEN 0.5. /FROM TABLE/
SERUM EXTRACTION RATIO...FROM DOG RENAL CORTEX.../IS/ 0.74 FOR P-AMINOHIPPURIC ACID...
For more Absorption, Distribution and Excretion (Complete) data for P-AMINOHIPPURIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS P-ACETAMIDOHIPPURIC ACID IN PIGS: GYRD-HANSEN, N & F RASMUSSEN, ACTA PHYSIOL SCAND, 80, 249 (1970). /FROM TABLE/
ORALLY ADMIN PAH GAVE RISE TO P-AMINOBENZOIC ACID, P-AMINOHIPPURIC ACID, P-ACETYLAMINOBENZOIC ACID, P-ACETYLAMINOHIPPURIC ACID, & P-ACETYLAMINOBENZOYLGLUCURONIC ACID IN URINE. WHEN ADMIN IV, ONLY P-ACETYLAMINOHIPPURIC ACID & UNCHANGED P-AMINOHIPPURIC ACID WERE EXCRETED.

Associated Chemicals

Benzoyl glycine, 3-amino;495-69-2

Wikipedia

Aminohippuric_acid

Drug Warnings

AT PLASMA LEVELS USED TO MEASURE MAX TUBULAR SECRETION, PAH SIGNIFICANTLY INCR SODIUM, POTASSIUM, & PHOSPHORUS CLEARANCE IN HUMAN VOLUNTEERS. AT LEVELS USED TO MEASURE RENAL PLASMA FLOW, IT INCREASED ONLY SODIUM CLEARANCE.
MANY WORKERS ROUTINELY USE CLEARANCE OF PAH AS AN ESTIMATE OF RENAL PLASMA FLOW. ...PRACTICE /WAS NOT RECOMMENDED/ FOR 3 REASONS: 1) RENAL EXTRACTION OF PAH IS...VARIABLE EVEN WHEN PLASMA CONCN IS LOW, 2) PAH IS REABSORBED, 3) PAH MAY SUPPRESS RENAL TRANSPORT OF TEST DRUG IF IT IS A WEAK ORGANIC ACID.
WHEN PLASMA CONCN OF PAH ARE RAISED RAPIDLY, PATIENTS MAY EXPERIENCE NAUSEA OR VOMITING & A SENSATION OF SUDDEN WARMTH, SYMPTOMS THAT CAN BE AVOIDED BY INFUSING DRUG MORE SLOWLY.
Adverse reactions which have been reported in association with the administration of aminohippurate sodium (PAH) include nausea, vomiting, cramps, vasomotor disturbances, flushing, tingling, a sensation of warmth, and the desire to defecate or urinate during or shortly after administration of the drug.
PAH must be administered with caution in patients with low cardiac reserve, since a rapid increase in plasma volume may precipitate congestive heart failure. The large dose required to achieve the plasma concentrations necessary for the determination of the maximum tubular secretion should be administered slowly and with caution, and the patient should be continuously observed for any adverse reactions. PAH is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.

Biological Half Life

The biologic half-life of PAH in patients with normal renal function is 24 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

...BY REDN OF P-NITROHIPPURIC ACID.
BY REACTING P-NITROBENZOYL CHLORIDE WITH GLYCINE & THEN REDUCING THE P-NITRO GROUP WITH TIN & HYDROCHLORIC ACID.

General Manufacturing Information

Glycine, N-(4-aminobenzoyl)-: INACTIVE

Clinical Laboratory Methods

TLC USED FOR THE DETERMINATION OF P-AMINOHIPPURIC ACID (PAH).
URINE & SERUM SAMPLES CAN BE ANALYZED DIRECTLY WITHOUT SOLVENT EXTRACTION OR PRETREATMENT.

Interactions

...DRUGS THAT SHARE A COMMON EXCRETORY PATHWAY WITH PAH (EG, PENICILLIN), THOSE THAT INHIBIT RENAL TUBULAR TRANSPORT (EG, PROBENECID), OR THOSE THAT HAVE A URICOSURIC EFFECT (EG, SALICYLATES) CAN INTERFERE WITH PAH CLEARANCE.
RENAL EXCRETION OF HALOFENATE IS...DIMINISHED BY...P-AMINOHIPPURATE /IN CHIMPANZEES/ @ ALL OBSERVED URINARY PH VALUES.
Patients receiving drugs that employ the same tubular excretory mechanism as PAH may exhibit mutually decreased excretion of the drugs because of competitive inhibition. Agents that share a common excretory mechanism include diuretics, iodopyracet, penicillin, phenolsulfonphthalein, probenecid, and saliclyates.
Agents that interfere with calorimetric analytical procedures, including procaine, sulfonamides, and thiazolsulfone, prevent accurate urinary measurements of PAH.

Stability Shelf Life

Discolors on exposure to light

Dates

Modify: 2023-08-15
1: Hernández ME, Reyes JL, Gómez-Lojero C, Sayavedra MS, Meléndez E. Inhibition of the renal uptake of p-aminohippurate and tetraethylammonium by the antioxidant ethoxyquin in the rat. Food Chem Toxicol. 1993 May;31(5):363-7. PubMed PMID: 8389315.
2: Aurell M, Fritjofsson A, Granerus G, Grimby G. Renal extraction of p-aminohippurate: physiological and clinical observations. Contrib Nephrol. 1978;11:14-8. PubMed PMID: 699580.

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